1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone
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Overview
Description
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone is a complex organic compound with a unique structure that combines anthraquinone with amino, hydroxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed
Major Products:
Scientific Research Applications
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- 1-Amino-4-hydroxy-2-(2-(3-aminopropoxy)ethoxy)anthraquinone
Comparison: Compared to its analogs, 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone exhibits unique properties due to the presence of the 3-methylphenoxy group. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
85946-14-1 |
---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[2-(3-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-5-4-6-14(11-13)28-9-10-29-18-12-17(25)19-20(21(18)24)23(27)16-8-3-2-7-15(16)22(19)26/h2-8,11-12,25H,9-10,24H2,1H3 |
InChI Key |
PRFLHIULISVRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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